d-Atabrine dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of d-Atabrine dihydrochloride involves the preparation of quinacrine, followed by its conversion to the dihydrochloride salt. The general synthetic route includes the following steps:
Formation of Quinacrine: This involves the reaction of 6-chloro-2-methoxyacridine with N,N-diethyl-1,4-pentanediamine under specific conditions to form quinacrine.
Conversion to Dihydrochloride Salt: Quinacrine is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: d-Atabrine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, resulting in the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinacrine N-oxide, while reduction may produce dihydroquinacrine .
Scientific Research Applications
d-Atabrine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is employed in biological assays to study its effects on different biological systems.
Medicine: this compound has been investigated for its potential therapeutic applications, including its antiprion activity.
Industry: It is used in the development of antibacterial agents and other industrial applications
Mechanism of Action
The mechanism of action of d-Atabrine dihydrochloride involves its interaction with deoxyribonucleic acid (DNA). It binds to DNA by intercalating between adjacent base pairs, thereby inhibiting transcription and translation processes. This leads to the disruption of cellular functions and ultimately exerts its antibacterial effects . Additionally, it inhibits succinate oxidation and interferes with electron transport .
Comparison with Similar Compounds
Quinacrine: The parent compound of d-Atabrine dihydrochloride, known for its antimalarial and antibacterial properties.
Chloroquine: Another antimalarial compound with a similar structure but different pharmacological properties.
Uniqueness: this compound is unique due to its specific enantiomeric form, which exhibits distinct biological activity compared to its racemic mixture. This enantiomeric specificity contributes to its enhanced antibacterial properties and makes it a valuable compound in scientific research .
Biological Activity
d-Atabrine dihydrochloride, an active enantiomer of quinacrine, has garnered attention due to its diverse biological activities, particularly its antiprion, antimalarial, and potential anticancer properties. This article explores the compound's biological activity through various studies, case reports, and data tables.
- Chemical Name : this compound
- CAS Number : 56100-41-5
- Molecular Weight : 319.2 g/mol
- Purity : >99.00% .
Antiprion Activity
Research indicates that this compound exhibits significant antiprion activity. A study by Ryou et al. (2003) demonstrated that the compound effectively inhibits prion propagation in vitro, showcasing its potential for therapeutic applications in prion diseases .
Table 1: Inhibition of Prion Propagation by this compound
Concentration (µM) | Inhibition (%) |
---|---|
10 | 30 |
50 | 60 |
100 | 85 |
Antimalarial Activity
Originally developed as an antimalarial agent, d-Atabrine has shown efficacy in treating malaria, particularly in military settings during World War II. It was preferred over quinine due to its lower incidence of side effects and better tolerability .
Case Study: Efficacy in Malaria Treatment
A historical review highlighted that over three million U.S. soldiers were treated with quinacrine (d-Atabrine) during WWII, with significant success rates reported . Adverse effects such as toxic psychoses were noted but were relatively rare.
Anticancer Properties
Recent studies have suggested that quinacrine compounds may possess anticancer properties. A study published in 2021 indicated that quinacrine showed cytotoxic effects against various cancer cell lines, including Vero E6 cells used for SARS-CoV-2 research .
Table 2: Cytotoxicity of Quinacrine Dihydrochloride
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
100 | 80 |
500 | 50 |
1000 | 20 |
Side Effects and Toxicity
While d-Atabrine is effective, it is not without risks. Reports indicate that the compound can induce psychotic reactions and other neurological side effects when administered at high doses or in sensitive populations .
Summary of Side Effects
- Psychotic Reactions : Rare but documented in military personnel treated for malaria.
- Gastrointestinal Issues : Nausea and vomiting reported in some cases.
- Dermatological Reactions : Atabrine dermatitis complex noted in patients.
Properties
IUPAC Name |
(4S)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O.2ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);2*1H/t16-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKVBVICMUEIKS-SQKCAUCHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCC[C@H](C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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